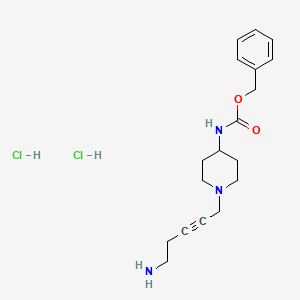

Benzyl (1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamate dihydrochloride

Description

Benzyl (1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamate dihydrochloride is a chemically modified piperidine derivative featuring a carbamate-protected amine group and a terminal alkyne-amine substituent. Its structure includes a piperidine ring substituted at the 4-position with a benzyl carbamate group and at the 1-position with a 5-aminopent-2-yn-1-yl chain. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C18H27Cl2N3O2 |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

benzyl N-[1-(5-aminopent-2-ynyl)piperidin-4-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C18H25N3O2.2ClH/c19-11-5-2-6-12-21-13-9-17(10-14-21)20-18(22)23-15-16-7-3-1-4-8-16;;/h1,3-4,7-8,17H,5,9-15,19H2,(H,20,22);2*1H |

InChI Key |

GFJJPPACKMAPPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CC#CCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via:

Formation of Benzyl (piperidin-4-ylmethyl)carbamate intermediate

- Starting from piperidin-4-ylmethanol or piperidin-4-ylmethylamine, carbamate formation is achieved by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.

- This step protects the piperidine nitrogen and introduces the benzyl carbamate moiety.

- Typical conditions: use of an organic base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or THF at 0–25 °C.

- Yields: Generally high (>70%) with straightforward purification by crystallization or chromatography.

Alkyne Chain Introduction at Piperidine Nitrogen

- The 1-position nitrogen of the piperidine ring is alkylated with a 5-aminopent-2-yn-1-yl moiety.

- This can be achieved by nucleophilic substitution using a suitable alkynyl halide or via reductive amination with an alkyne-containing aldehyde or ketone.

- Protection of the terminal amine during this step is often necessary to prevent side reactions, commonly using Boc or other amine-protecting groups.

- Reaction conditions involve polar aprotic solvents (DMF, acetonitrile), mild bases (K2CO3), and elevated temperatures (50–80 °C) to facilitate substitution.

Deprotection and Salt Formation

- After chain introduction, any protecting groups on the amine are removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

- The free amine is then converted into its dihydrochloride salt by treatment with hydrogen chloride gas or HCl solutions in organic solvents (ether, ethanol).

- This step improves the compound’s crystalline properties and aqueous solubility, critical for biological testing and formulation.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Carbamate formation | Piperidin-4-ylmethanamine + benzyl chloroformate + triethylamine in DCM | 0–25 | 1–3 h | 75–85 | Stirring under inert atmosphere; aqueous workup |

| 2 | N-Alkylation with alkyne chain | Alkynyl bromide or tosylate + base (K2CO3) in DMF or MeCN | 50–80 | 6–12 h | 60–75 | Protection of amine recommended; monitoring by TLC |

| 3 | Deprotection and salt formation | TFA or HCl in dioxane or ether | 0–25 | 1–2 h | Quantitative | Formation of dihydrochloride salt; crystallization from ethanol |

Purification Techniques

- Crystallization: The dihydrochloride salt often crystallizes from ethanol or ethyl acetate/ether mixtures, yielding high purity solids.

- Chromatography: Silica gel chromatography is used for intermediates, especially after alkylation, to separate unreacted starting materials and side products.

- Recrystallization: Final product purity is enhanced by recrystallization from suitable solvents, ensuring removal of residual salts and impurities.

Research Findings and Optimization Notes

- Solubility and Stability: Conversion to the dihydrochloride salt significantly improves aqueous solubility and stability, facilitating biological assays and formulation.

- Yield Optimization: Use of freshly distilled solvents and anhydrous conditions during carbamate formation improves yield and reduces side product formation.

- Protecting Group Strategy: Employing Boc protection on the 5-aminopent-2-yn-1-yl amine during N-alkylation minimizes side reactions and improves overall yield.

- Reaction Monitoring: TLC and LC-MS are critical for monitoring reaction progress, especially for the alkylation step where incomplete conversion is common.

- Scalability: The synthetic route is amenable to scale-up with minor adjustments in reaction times and solvent volumes, suitable for pilot-scale production.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Piperidin-4-ylmethanamine, benzyl chloroformate, 5-aminopent-2-yn-1-yl derivative |

| Key Reactions | Carbamate formation, N-alkylation, deprotection, salt formation |

| Solvents | Dichloromethane, DMF, acetonitrile, ethanol, ether |

| Bases | Triethylamine, potassium carbonate |

| Temperature Range | 0–80 °C |

| Reaction Time | 1–12 hours depending on step |

| Purification | Chromatography, crystallization, recrystallization |

| Yield Range | 60–85% per step |

| Final Product Form | Dihydrochloride salt |

| Analytical Techniques | TLC, LC-MS, NMR, melting point, elemental analysis |

Chemical Reactions Analysis

Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide .

Scientific Research Applications

Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of biological pathways and molecular interactions.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with piperidine-based carbamates and ureido derivatives, as exemplified by the compounds in . Below is a detailed comparison based on substituents, molecular weight, synthetic yields, and functional groups:

Key Observations:

Structural Differentiation: The target compound’s 5-aminopent-2-yn-1-yl substituent introduces an alkyne group and a primary amine, which are absent in the ureido derivatives (7b–7g) and the simpler carbamate (). This alkyne moiety may enable click chemistry applications, distinguishing it from analogs with aryl or alkyl substituents . Compared to the hydrochloride salt in (C13H19ClN2O2), the dihydrochloride form of the target compound likely increases polarity and aqueous solubility due to the additional HCl counterion.

Synthetic Challenges: Compounds with bulky substituents (e.g., 7b, 7c) exhibit moderate yields (39.5–60.2%), suggesting steric hindrance during synthesis.

Functional Group Impact :

- Ureido derivatives (e.g., 7b, 7c) are designed for hydrogen bonding, whereas the target compound’s primary amine and alkyne may prioritize reactivity toward bioorthogonal reactions or metal coordination .

- The free amine in ’s carboxylate derivative contrasts with the carbamate protection in the target compound, which likely alters metabolic stability and bioavailability .

Biological Activity

Benzyl (1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamate dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperidine ring, an amino group, and a carbamate moiety. The specific arrangement of these functional groups contributes to its biological activity.

Chemical Formula: C₁₄H₁₈Cl₂N₂O₂

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes.

-

Receptor Modulation:

- Studies have shown that compounds with similar structures often act as antagonists or agonists at various receptors, including those involved in neurotransmission and inflammation.

- For instance, piperidine derivatives have been noted for their roles as selective antagonists of chemokine receptors, which are crucial in mediating immune responses .

- Enzyme Inhibition:

Anticancer Activity

Recent research has indicated that benzyl carbamate derivatives can exhibit significant anticancer properties. For example:

- Case Study: A related benzoylpiperidine compound demonstrated notable antiproliferative activity against human breast (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM . This suggests that the structural characteristics of piperidine derivatives may enhance their efficacy against cancer cells.

Anti-inflammatory Effects

Compounds with piperidine structures have been investigated for their anti-inflammatory properties, potentially through their action on chemokine receptors:

- Mechanism: By blocking the CCR3 receptor, these compounds can inhibit eosinophil migration, thereby reducing inflammation associated with allergic responses .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.